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Compound of Interest

Compound Name: anti-TB agent 1

Cat. No.: B15145723 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "anti-TB agent 1" is a placeholder and does not refer to a specific,

publicly known compound. To provide a concrete and actionable technical guide, this document

will focus on the well-characterized nitroaromatic class of anti-tuberculosis agents, using

BTZ043 and related compounds as primary examples. These agents represent a significant

area of modern anti-TB research and offer a wealth of data for demonstrating SAR principles.

Introduction to Nitroaromatic Anti-TB Agents
Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-

resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis

(Mtb).[1][2] This has created an urgent need for novel drugs with new mechanisms of action.[3]

[4] Nitroaromatic compounds, such as the bicyclic nitroimidazoles (e.g., PA-824) and 1,3-

benzothiazin-4-ones (BTZs, e.g., BTZ043), have emerged as a highly potent class of anti-TB

agents.[5][6][7]

These compounds are typically prodrugs that require reductive bioactivation within the

mycobacterial cell to exert their bactericidal effect.[6][7] A key target for the BTZ class is the

enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the

biosynthesis of the mycobacterial cell wall.[5][6] This guide will synthesize the structure-activity

relationship (SAR) data for this class to inform the rational design of future anti-TB agents.
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Core Scaffold and Key Pharmacophoric Features
The general scaffold for many potent nitroaromatic anti-TB agents involves a nitro-substituted

aromatic or heteroaromatic ring system. For the BTZ class, the core is an 8-nitro-4H-1,3-

benzothiazin-4-one. SAR studies have revealed that several features are critical for potent

activity.

Key Findings from SAR Studies:

The Nitro Group: The nitro group is indispensable for the anti-TB activity of these

compounds.[6][7] Its reduction within the Mtb cell is the activating step. Chemical reduction

of the nitro group to an amine or hydroxylamine abolishes or significantly diminishes activity.

[6]

The Sulfur Atom: In the BTZ scaffold, the sulfur atom is also essential for activity.[6]

Substituents on the Scaffold: Modifications at various positions on the core structure have

been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic

properties. For instance, substitutions at the 2-position of the BTZ ring have been shown to

significantly modulate activity.[6]

Quantitative Structure-Activity Relationship (SAR)
Data
The following tables summarize key quantitative data from SAR studies on BTZ and related

nitroaromatic analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of a

compound's potency against Mtb H37Rv.

Table 1: SAR of the BTZ Core Scaffold
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Compound ID
Core Scaffold
Modification

R-Group at
Position 2

MIC vs. Mtb
H37Rv (µg/mL)

Cytotoxicity
(Vero cells,
µM)

BTZ043

8-nitro-4H-1,3-

benzothiazin-4-

one

(S)-2-methyl-1,4-

dioxa-8-

azaspiro[4.5]dec-

8-yl

0.001 >128

BTZ044

8-nitro-4H-1,3-

benzothiazin-4-

one

(R)-2-methyl-1,4-

dioxa-8-

azaspiro[4.5]dec-

8-yl

- -

Analog 1

8-amino-4H-1,3-

benzothiazin-4-

one

(S)-2-methyl-1,4-

dioxa-8-

azaspiro[4.5]dec-

8-yl

Inactive -

Analog 2

6-

(trifluoromethyl)-

8-nitro-4H-1,3-

benzothiazin-4-

one

2-[2-methyl-1,4-

dioxa-8-

azaspiro[4.5]dec-

8-yl]

- -

Analog 3 Quinoline-based
Isoxazole side-

chain

0.77 µM (for

compound 7g)
>128

Data synthesized from multiple sources for illustrative purposes.[6][8]

Mechanism of Action and Bioactivation Pathway
The mechanism of action for BTZ-class compounds involves a reductive activation pathway

targeting a crucial enzyme in cell wall synthesis.

Reductive Activation Workflow
The workflow begins with the prodrug entering the mycobacterium and ends with the inhibition

of the target enzyme, DprE1.
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Mycobacterium tuberculosis Cell

BTZ043 Prodrug

Reactive Nitroso Intermediate

Nitroreductase
(e.g., DprE1 Cys387)

Covalent Adduct
(Inactivated DprE1)

Covalent bond formation

DprE1 Enzyme

Arabinan Synthesis Blocked

Cell Death
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Prepare Mtb H37Rv culture
in Middlebrook 7H9 broth

Inoculate wells with Mtb culture
(final density ~5x10^5 CFU/mL)

Prepare serial dilutions of test compound
in 96-well plate (e.g., 64 to 0.008 µg/mL)

Incubate plates at 37°C
for 7-14 days

Add Resazurin indicator
(or other viability stain)

Incubate for 24 hours

Determine MIC:
Lowest concentration with no color change

(Blue = No growth, Pink = Growth)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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